molecular formula C16H14O4 B1676140 Medicarpin CAS No. 32383-76-9

Medicarpin

Cat. No. B1676140
CAS RN: 32383-76-9
M. Wt: 270.28 g/mol
InChI Key: NSRJSISNDPOJOP-CZUORRHYSA-N
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Description

Medicarpin is a pterocarpan, a derivative of isoflavonoids . It is found in various plants such as Medicago truncatula and Swartzia madagascariensis . Medicarpin has been found to have multiple medicinal activities, including anti-tumor, anti-osteoporosis, and anti-bacterial effects .


Synthesis Analysis

The synthesis of Medicarpin involves several key genes identified through comparative transcriptome analysis and bioinformatic analyses . In vitro and in vivo enzymatic activity assays have confirmed the catalytic functions of these enzymes in the biosynthesis of Medicarpin and its intermediates . The heterogenous biosynthesis of Medicarpin has been achieved using liquiritigenin as the substrate in engineered Saccharomyces cerevisiae .


Molecular Structure Analysis

Medicarpin belongs to the group of dihydroisoflavonoids with a benzopyran-bemzofuran four-ring structure skeleton . It is widely distributed in various medicinal plants .


Physical And Chemical Properties Analysis

Medicarpin is a powder that is stable if stored as directed . It should be protected from light and heat .

Scientific Research Applications

  • Neuroprotective Effects : Medicarpin has demonstrated potential in treating Alzheimer's disease (AD). It ameliorates cognitive and memory dysfunction and modulates cholinergic metabolism in scopolamine-induced amnesic mice. The drug targets networks relevant to neuronal apoptosis and synaptic plasticity, playing key roles in the regulation of neuronal apoptosis and synaptic plasticity (Li et al., 2021).

  • Lipolysis in Adipocytes : Medicarpin promotes lipolysis, particularly in brown adipose tissue. It increases the expression of hormone-sensitive lipase and adipose triglyceride lipase, critical enzymes for lipolysis, through a Protein Kinase A-dependent pathway (Khan Mohammad Imran et al., 2018).

  • Amelioration of Brain Injury : In a murine model of cerebral ischemia, Medicarpin exhibited neuroprotective effects. It improved survival rates, enhanced mobility, and preserved the blood-brain barrier, indicating its potential in post-stroke therapy (Chern et al., 2021).

  • Bone Health : Medicarpin inhibits osteoclastogenesis and promotes bone regeneration, offering a nonestrogenic bone-conserving effect in ovariectomized mice. It suppresses osteoclast formation and induces apoptosis in mature osteoclasts, suggesting its usefulness in treating bone-related disorders (Tyagi et al., 2010).

  • Detoxification Mechanism in Plants : Medicarpin accumulation in response to metal and selenium stress suggests its role in detoxification. The compound's excretion from the roots of fenugreek seedlings indicates a potential non-element-specific resistance mechanism in plants (Matsouka et al., 2011).

  • Cognitive Function Improvement : Medicarpin showed promise in treating neurological disorders like Alzheimer's and Parkinson's disease. It improved cognitive function and increased brain-derived neurotrophic factor and dopamine D2 receptor expressions in scopolamine-induced cognitively impaired mice (Oh et al., 2023).

Safety And Hazards

Medicarpin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Medicarpin has been attracting increasing attention in recent years due to its various biological functions . Future research could focus on further exploring its medicinal properties and developing more efficient and sustainable methods for its production .

properties

IUPAC Name

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJSISNDPOJOP-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026587
Record name Medicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medicarpin

CAS RN

32383-76-9
Record name Medicarpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32383-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medicarpin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medicarpin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDICARPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,890
Citations
D Williams, D Perry, J Carraway, S Simpson… - ACS …, 2021 - ACS Publications
Antibiotics are the primary drugs for combating Neisseria gonorrhoeae infections, but with evolving antibiotic resistance of this bacterium, new druggable molecules are needed to stem …
Number of citations: 6 pubs.acs.org
HY Wang, T Li, R Ji, F Xu, GX Liu, YL Li, MY Shang… - Molecules, 2019 - mdpi.com
Medicarpin is a bioactive pterocarpan that has been attracting increasing attention in recent years. However, its metabolic fate in vivo is still unknown. To clarify its metabolism and the …
Number of citations: 11 www.mdpi.com
A Goel, A Raghuvanshi, A Kumar, A Gautam… - Molecular and Cellular …, 2015 - Elsevier
… Medicarpin possesses a hydroxy group at position 3 and a … the bone-anabolic action of medicarpin, we recently devised a … pterocarpan, 9-demethoxy-medicarpin (DMM), which exhibits …
Number of citations: 7 www.sciencedirect.com
JM Oh, HJ Jang, MG Kang, SK Mun, D Park, SJ Hong… - Molecules, 2022 - mdpi.com
Thirteen compounds were isolated from the Canavalia lineata pods and their inhibitory activities against human monoamine oxidase-A (hMAO-A) and -B (hMAO-B) were evaluated. …
Number of citations: 2 www.mdpi.com
W Biała, J Banasiak, K Jarzyniak… - Journal of …, 2017 - academic.oup.com
… of the phenylpropanoid-derived phytoalexin medicarpin. Silencing the expression of … of medicarpin and its precursors. In this study, we demonstrate that the impairment of medicarpin …
Number of citations: 43 academic.oup.com
KB Singh, P Awasthi, K Srivastava, KS Rawat… - Bioorganic & Medicinal …, 2023 - Elsevier
… extract was found to be medicarpin, which displayed dual bone anabolic and anti-resorptive activity [16]. Inspired by the natural product medicarpin, we synthesized several new …
Number of citations: 1 www.sciencedirect.com
Y Wang, R Yang, F Yan, Y Jin, X Liu, T Wang - Neurochemical Research, 2022 - Springer
… Additionally, medicarpin activated the PI3K/Akt and FoxO pathways in OGD/… medicarpin on OGD/R-induced injury and activation of FoxO pathway in HCMECs. In conclusion, medicarpin …
Number of citations: 10 link.springer.com
D Li, C Cai, Y Liao, Q Wu, H Ke, P Guo, Q Wang… - Phytomedicine, 2021 - Elsevier
… to assess the anti-AD potential of Medicarpin for ameliorating spatial learning and memory … Medicarpin target network and AD-related endophenotype module. We identified Medicarpin-…
Number of citations: 15 www.sciencedirect.com
DL Dornbos Jr, GF Spencer, RW Miller - Crop Science, 1990 - Wiley Online Library
… the presence of medicarpin and sampled between 28 and 52 h. Alfalfa seedlings grown on agar in the absence of medicarpin contained no medicarpin. In addition, no medicarpin was …
Number of citations: 152 acsess.onlinelibrary.wiley.com
CM Chern, CK Lu, KT Liou, YH Wang… - Journal of Food and …, 2021 - ncbi.nlm.nih.gov
… after stroke induction, treatment with medicarpin (0.5 and 1.0 mg/… medicarpin’s protective effect on stroke-induced injury. Immunohistochemistry analysis further revealed that medicarpin …
Number of citations: 5 www.ncbi.nlm.nih.gov

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